molecular formula C11H10O3S B1332417 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid CAS No. 24090-38-8

3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid

Cat. No. B1332417
CAS RN: 24090-38-8
M. Wt: 222.26 g/mol
InChI Key: ADIPPCCQUCTDJD-UHFFFAOYSA-N
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Description

3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid (TFP) is a small molecule that has been studied for its potential applications in various areas of scientific research. It is a derivative of propionic acid, and is found naturally in some plant species. TFP has been studied for its potential use in various areas of scientific research, such as biochemistry, physiology, and pharmacology. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.

Scientific Research Applications

  • 5-Furan-2yl [1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol

    • Application : These compounds were synthesized from furan-2-carboxylic acid hydrazide. Mannich bases and methyl derivatives were then prepared .
    • Methods : The structures of the synthesized compounds were confirmed by elemental analyses, IR and 1 H-NMR spectra .
    • Results : The thiol-thione tautomeric equilibrium of these compounds is described .
  • 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid

    • Application : This compound, also known as “Tafamidis”, and its meglumine salts are used in the treatment of cardiomyopathy of wild type or hereditary transthyretin-mediated amyloidosis .
    • Methods : The patent describes an improved process for the preparation of this compound or its pharmaceutically acceptable salts .
    • Results : The compound is approved under the brand names Vyndamax® and Vyndaqel® respectively by USFDA .
  • 1,3,5-Tris(5-(thiophen-2-yl)furan-2-yl)benzene

    • Application : This compound was synthesized in 83% yield by the reaction of 1,3,5-tris(5-bromofuran-2-yl)benzene with 2-thiophenylboronic acid .
    • Methods : The synthesis involved the reaction of 1,3,5-tris(5-bromofuran-2-yl)benzene with 2-thiophenylboronic acid .
    • Results : The compound was synthesized in 83% yield .

properties

IUPAC Name

3-(5-thiophen-2-ylfuran-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c12-11(13)6-4-8-3-5-9(14-8)10-2-1-7-15-10/h1-3,5,7H,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIPPCCQUCTDJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid

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